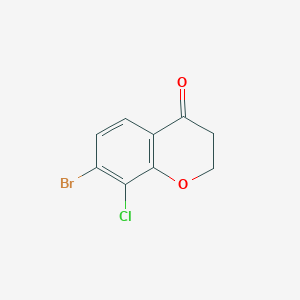

7-Bromo-8-chlorochroman-4-one

Description

7-Bromo-8-chlorochroman-4-one is a halogenated derivative of chroman-4-one, a bicyclic compound consisting of a benzene ring fused to a dihydropyran-4-one moiety. Key structural features include halogen substituents at positions 7 and 8, which influence electronic distribution, solubility, and reactivity. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents .

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClO2 |

|---|---|

Molecular Weight |

261.50 g/mol |

IUPAC Name |

7-bromo-8-chloro-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C9H6BrClO2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 |

InChI Key |

QSHJWFRHABUEIT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2Cl)Br |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Material : 3-(3-Bromo-4-chlorophenoxy)propionic acid is treated with acid-activated montmorillonite K-10 in toluene under reflux (110–120°C) for 30–45 minutes.

- Cyclization : The reaction proceeds via intramolecular Friedel-Crafts acylation, forming the chroman-4-one ring.

- Workup : The crude product is extracted with dichloromethane and purified via hexane recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 79–85% |

| Catalyst | Montmorillonite K-10 |

| Temperature | 110–120°C |

| Reaction Time | 30–45 minutes |

This method is scalable and avoids transition-metal catalysts, making it cost-effective for industrial applications.

Sequential Halogenation of Chroman-4-one

A two-step bromination-chlorination strategy is widely employed for introducing halogen substituents at specific positions.

Bromination Step:

Chlorination Step:

- Substrate : 7-Bromochroman-4-one undergoes chlorination using thionyl chloride (SOCl₂) or POCl₃.

- Conditions : Reflux in anhydrous DCM with a catalytic amount of DMF (2–4 hours).

Key Data :

| Step | Reagent | Yield | Temperature | Time |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 88% | 0–5°C | 2 hours |

| Chlorination | POCl₃ | 75% | 80–90°C | 3 hours |

This method offers precise control over halogen placement but requires careful handling of corrosive reagents.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable modular synthesis from pre-halogenated intermediates.

Suzuki-Miyaura Coupling:

- Substrate : this compound is synthesized via coupling of 7-bromochroman-4-one with a chlorinated boronic acid.

- Conditions : Pd(PPh₃)₄ (5 mol%), Cs₂CO₃, DMAc, 80°C.

Key Data :

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | DMAc | 68% |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps.

Procedure:

- Cyclization : 3-(3-Bromo-4-chlorophenoxy)propionic acid is heated under microwave irradiation (150°C, 20 minutes).

- Purification : Rapid cooling and filtration yield high-purity product.

Advantages :

- 50% reduction in reaction time compared to conventional methods.

- Improved yield (82–85%) due to uniform heating.

Comparative Analysis of Methods

Challenges and Optimizations

- Regioselectivity : Bromination at the 7-position is favored due to steric and electronic factors, but over-halogenation can occur without precise stoichiometry.

- Purification : Silica gel chromatography is often required to separate dihalogenated byproducts.

- Catalyst Recycling : Pd-based catalysts in cross-coupling are costly, but recent advances support ligand-free systems.

Industrial Applications

The cyclization and sequential halogenation methods are preferred for large-scale production due to their cost-effectiveness and reliability. Pharmaceutical manufacturers prioritize routes with fewer purification steps, such as the montmorillonite K-10 catalyzed cyclization.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-chlorochroman-4-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrochromanones.

Substitution: Various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

7-Bromo-8-chlorochroman-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-Bromo-8-chlorochroman-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the modulation of biological processes such as inflammation and cell proliferation. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Research Implications

- Medicinal Chemistry : Bromo-chloro combinations (as in 3k and 3l) enhance bioactivity due to synergistic electronic effects. For example, 3l’s methoxy group improves membrane permeability .

- Material Science : Halogenated chroman-4-ones exhibit thermal stability (e.g., 6-Bromo-8-methylchroman-4-one’s high boiling point) suitable for high-temperature applications .

Biological Activity

7-Bromo-8-chlorochroman-4-one is a halogenated derivative of chroman-4-one characterized by the presence of bromine and chlorine substituents at the 7 and 8 positions, respectively. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique halogenation pattern enhances its chemical reactivity and biological interactions, making it a subject of various pharmacological studies.

The molecular formula of this compound is , with a molecular weight of approximately 261.50 g/mol. Its structure features a chroman backbone, which consists of a benzene ring fused to a saturated five-membered ring containing an oxygen atom.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrClO₂ |

| Molecular Weight | 261.50 g/mol |

| IUPAC Name | 7-bromo-8-chloro-2,3-dihydrochromen-4-one |

| InChI | InChI=1S/C9H6BrClO2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 |

| Canonical SMILES | C1COC2=C(C1=O)C=CC(=C2Cl)Br |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in various cellular pathways. Preliminary studies suggest that this compound may function as an enzyme inhibitor, modulating processes such as inflammation and cell proliferation. The halogen substituents enhance its binding affinity to active sites on enzymes, leading to therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Properties : Preliminary investigations have suggested that this compound may possess antimicrobial effects against certain bacterial strains and fungi.

Anticancer Activity : Some studies have indicated that halogenated chroman derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown significant activity against various cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects : The compound is being studied for its potential to reduce inflammation via inhibition of specific inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on the synthesis of various chroman derivatives, including this compound, reported promising results regarding their inhibitory effects on sirtuin enzymes, which are implicated in aging and cancer .

- Biological Assays : In vitro assays demonstrated that derivatives of chroman compounds could inhibit specific cancer cell lines with varying degrees of potency. For example, compounds with similar structures showed IC50 values ranging from 1 μM to over 10 μM against different cancer types .

- Mechanistic Studies : Research exploring the mechanism of action revealed that halogenated compounds like this compound could interfere with cellular signaling pathways by acting as competitive inhibitors for enzyme active sites .

Comparison with Similar Compounds

The unique halogenation pattern of this compound sets it apart from other chroman derivatives. Below is a comparison table highlighting key differences.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Bromo-chroman-4-one | Bromine at position 6 | Different reactivity due to position |

| 7-Chloro-chroman-4-one | Chlorine at position 7 | Similar biological activity profile |

| 8-Bromo-chroman-4-one | Bromine at position 8 | Potentially different pharmacokinetic properties |

| 5-Bromo-flavanone | Flavonoid structure with bromine | Known for antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.